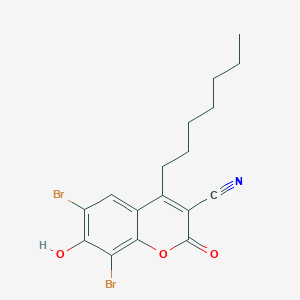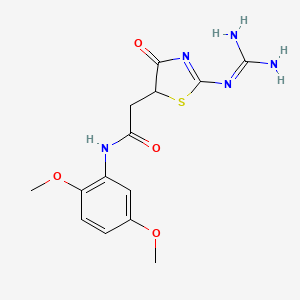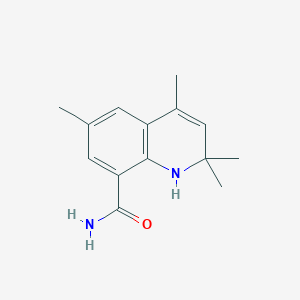![molecular formula C24H26N4O4 B11035549 [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(4-ethoxyphenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B11035549.png)
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(4-ethoxyphenyl)-1H-pyrazol-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(4-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE is a complex organic compound that features a benzodioxole group, a pyrazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(4-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the benzodioxole and pyrazole intermediates. One common approach involves the following steps:
Preparation of Benzodioxole Intermediate: The benzodioxole intermediate can be synthesized by reacting catechol with methylene chloride in the presence of a base such as potassium carbonate.
Preparation of Pyrazole Intermediate: The pyrazole intermediate can be synthesized by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Coupling Reaction: The benzodioxole and pyrazole intermediates are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine.
Formation of Piperazine Derivative: The final step involves the reaction of the coupled intermediate with piperazine under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(4-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(4-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(4-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)ethanone
- 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(4-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H26N4O4 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C24H26N4O4/c1-2-30-19-6-4-18(5-7-19)20-14-21(26-25-20)24(29)28-11-9-27(10-12-28)15-17-3-8-22-23(13-17)32-16-31-22/h3-8,13-14H,2,9-12,15-16H2,1H3,(H,25,26) |
InChI Key |
LRWFBTCJQNJGKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 7-(2-methoxy-2-oxoethyl)-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11035470.png)

![4-(3-hydroxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11035480.png)
![2-(allylsulfanyl)-5-ethyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11035486.png)
![1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-4-phenylbutan-1-one](/img/structure/B11035487.png)
![3-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B11035492.png)

![3-{[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]carbonyl}-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11035496.png)

![1-[(4-Benzylpiperazin-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11035502.png)
![Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate](/img/structure/B11035520.png)
![1-(4-chlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(2-phenylethoxy)phenyl]amino}methylidene]urea](/img/structure/B11035539.png)
